N-(2-(Diphenylphosphino)benzyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine: is a compound that belongs to the class of phosphine ligands. It is known for its application in various catalytic processes, particularly in cross-coupling reactions. The compound has a molecular formula of C25H28NP and a molecular weight of 373.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for N-(2-(Diphenylphosphino)benzyl)cyclohexanamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The compound is involved in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine is widely used as a ligand in catalytic processes, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its role as a catalyst in various reactions makes it valuable for large-scale production processes .
Mechanism of Action
The mechanism by which N-(2-(Diphenylphosphino)benzyl)cyclohexanamine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Dicyclohexylphosphine: Known for its steric bulk and use in selective catalytic processes.
Diphenylphosphinobutane: A bidentate ligand with applications in asymmetric catalysis.
Uniqueness: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine is unique due to its specific structure, which combines the properties of both diphenylphosphine and cyclohexanamine. This combination provides distinct steric and electronic properties, making it suitable for specific catalytic applications that require fine-tuning of reaction conditions .
Properties
Molecular Formula |
C25H28NP |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[(2-diphenylphosphanylphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C25H28NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-19,22,26H,1,4-5,13-14,20H2 |
InChI Key |
ANSCOLJFBTVNQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.